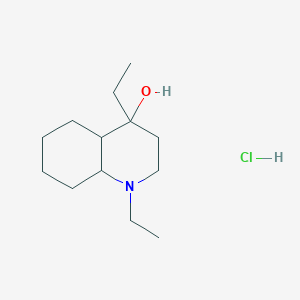
1,4-Diethyldecahydroquinolin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethyldecahydroquinolin-4-ol hydrochloride is a chemical compound with the molecular formula C11H23NO•HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diethyldecahydroquinolin-4-ol hydrochloride can be synthesized through several synthetic routes. One common method involves the hydrogenation of 1,4-diethylquinoline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation process converts the aromatic ring into a decahydroquinoline structure. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diethyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is used for reduction.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated decahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Diethyldecahydroquinolin-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-diethyldecahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diethylquinoline: The parent compound from which 1,4-diethyldecahydroquinolin-4-ol hydrochloride is derived.
Decahydroquinoline: A fully saturated derivative of quinoline.
Quinoline: The aromatic parent compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
62234-09-7 |
|---|---|
Formule moléculaire |
C13H26ClNO |
Poids moléculaire |
247.80 g/mol |
Nom IUPAC |
1,4-diethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C13H25NO.ClH/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13;/h11-12,15H,3-10H2,1-2H3;1H |
Clé InChI |
UFAWETTURRGPHL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCN(C2C1CCCC2)CC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


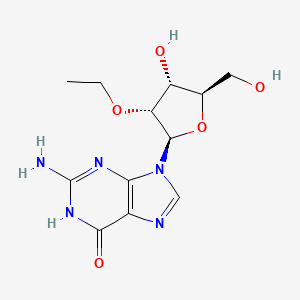
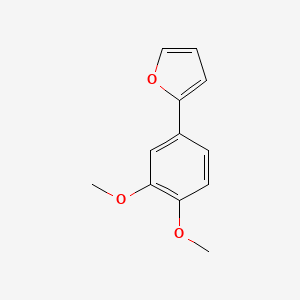
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)


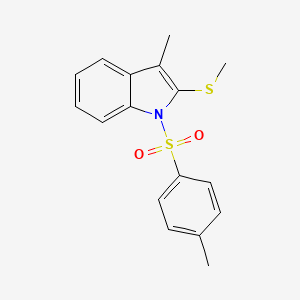


![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)

![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)
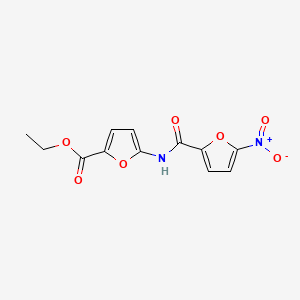
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
